3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a biphenyl group
Properties
IUPAC Name |
5-[(4-phenylphenyl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)13-19-22-20(23-24-19)18-7-4-12-21-14-18/h1-12,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBULJJWRPUAXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the biphenyl group: The biphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a biphenyl boronic acid and a halogenated oxadiazole intermediate.
Formation of the pyridine ring: The final step involves the formation of the pyridine ring, which can be achieved through various methods, including cyclization reactions or the use of pyridine derivatives as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(phenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
- 3-[5-(naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
- 3-[5-(benzyl)-1,2,4-oxadiazol-3-yl]pyridine
Uniqueness
3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of the biphenyl group, which can enhance its ability to interact with biological targets and improve its physicochemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
